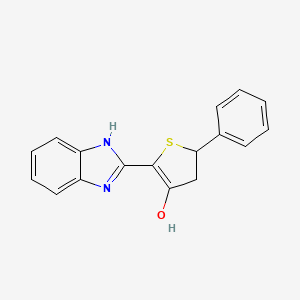
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is a complex organic compound that combines the structural features of thiophene, benzimidazole, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the thiophene and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Wirkmechanismus
The mechanism of action of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Benzimidazole: A simpler compound with the benzimidazole ring but lacking the thiophene and phenyl groups.
Phenylthiophene: A compound combining thiophene and phenyl groups without the benzimidazole ring.
Uniqueness
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is unique due to its combination of three distinct structural motifs: thiophene, benzimidazole, and phenyl groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
189367-96-2 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
5-(1H-benzimidazol-2-yl)-2-phenyl-2,3-dihydrothiophen-4-ol |
InChI |
InChI=1S/C17H14N2OS/c20-14-10-15(11-6-2-1-3-7-11)21-16(14)17-18-12-8-4-5-9-13(12)19-17/h1-9,15,20H,10H2,(H,18,19) |
InChI-Schlüssel |
PUNXYMGLSWVKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
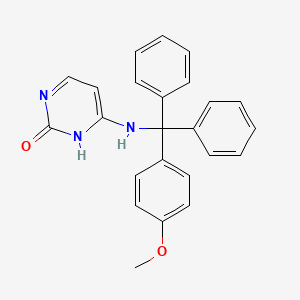
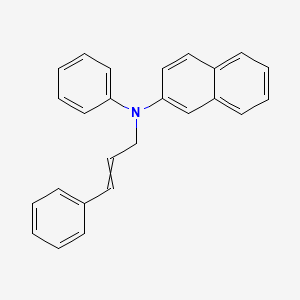
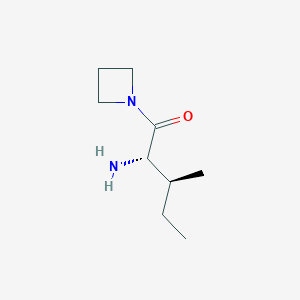

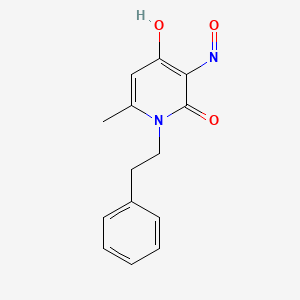

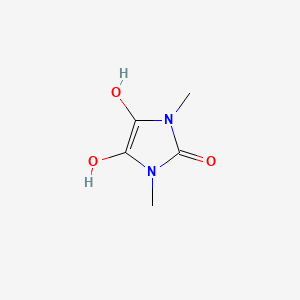
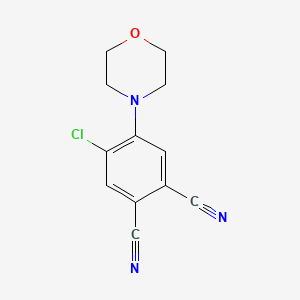
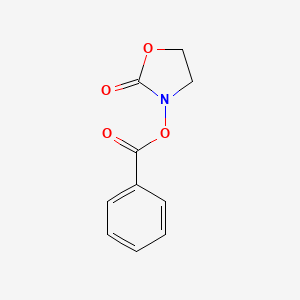
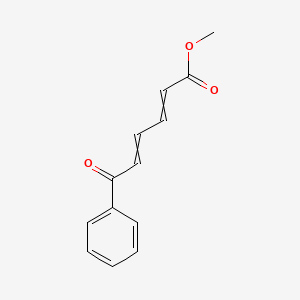
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
